1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a dihydrobenzofuran unit. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Dihydrobenzofuran Unit: This involves the cyclization of phenol derivatives with ethylene glycol in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and dihydrobenzofuran units through a urea linkage. This can be achieved by reacting the appropriate isocyanate with an amine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the urea linkage or the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)urea: Lacks the dihydrobenzofuran unit, which may result in different biological activities.
3-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea: Lacks the benzo[d][1,3]dioxole moiety, potentially altering its chemical reactivity and applications.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is unique due to the presence of both the benzo[d][1,3]dioxole and dihydrobenzofuran units, which confer distinct chemical and biological properties. This dual structural feature makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-14(11-1-3-15-12(7-11)5-6-23-15)9-19-18(22)20-13-2-4-16-17(8-13)25-10-24-16/h1-4,7-8,14,21H,5-6,9-10H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKTRGDHOMTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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